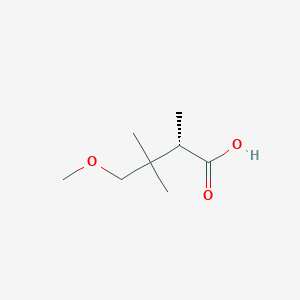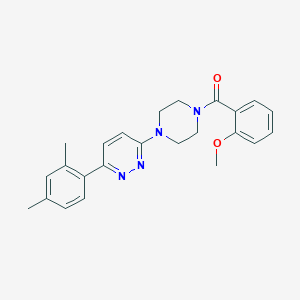
2-(2,2-diphenylacetamido)-N,4,5-trimethylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-diphenylacetamido)-N,4,5-trimethylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H22N2O2S and its molecular weight is 378.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Selective Class IIa Histone Deacetylase Inhibitors
Research has identified diphenylmethylene hydroxamic acids, including compounds structurally similar to 2-(2,2-diphenylacetamido)-N,4,5-trimethylthiophene-3-carboxamide, as novel and selective HDAC class IIa inhibitors. These compounds, notably N-hydroxy-2,2-diphenylacetamide, exhibit sub-micromolar class IIa HDAC inhibitory activity, indicating potential applications in cancer therapy and epigenetic regulation (Tessier et al., 2009).
Anticancer Agents
Substituted 2-phenylthiazole-4-carboxamide derivatives, structurally related to the compound of interest, have been synthesized and evaluated for cytotoxic activity against several human cancer cell lines. The study found that certain substitutions, such as the methoxy group at the 4-position, enhance activity against specific cell lines, highlighting the compound's potential as a lead structure for developing new anticancer agents (Aliabadi et al., 2010).
Protection of Carboxamide Functions in Peptide Synthesis
The protection of carboxamide functions by the trityl residue, applicable to peptide synthesis, illustrates the utility of compounds like this compound in facilitating the synthesis of complex peptides. This method allows for the stable protection of sensitive groups during peptide assembly, enhancing the efficiency and scope of peptide synthesis (Sieber & Riniker, 1991).
Herbicide Action Mechanism
Studies on diphenamid, a compound structurally related to the one , have demonstrated its action as a herbicide, inhibiting adventitious roots in certain crops without reducing foliage growth. This research provides insight into the mechanisms through which such compounds affect plant growth, potentially guiding the development of new herbicides with specific action sites (Nishimoto & Warren, 1971).
Stereolithographic 3D Printing of Oral Modified-Release Dosage Forms
The application of stereolithography (SLA) 3D printing technology using compounds similar to this compound has been explored to fabricate drug-loaded tablets with modified-release characteristics. This innovative approach allows for the precise fabrication of dosage forms with tailored drug release profiles, showcasing the potential of such compounds in the development of personalized medicine (Wang et al., 2016).
Propriétés
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-14-15(2)27-22(18(14)20(25)23-3)24-21(26)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJSLIOXNYMVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
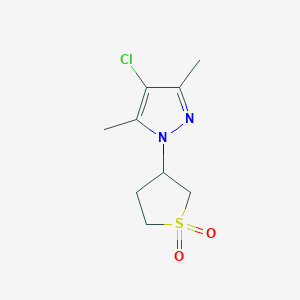
![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)
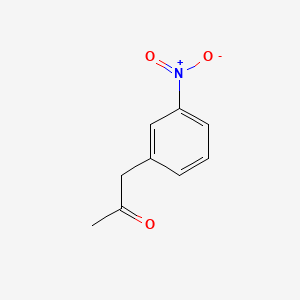

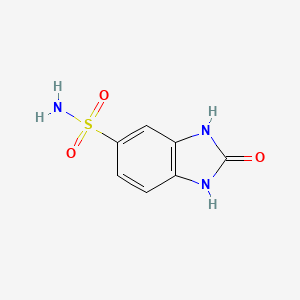

![2-{[(3,4-Difluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2477622.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2477623.png)
![3-[2-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2477625.png)
![(Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477626.png)
![2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2477629.png)
![[1-(Oxan-4-yl)ethyl]hydrazine dihydrochloride](/img/structure/B2477630.png)
